N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-4-(morpholinosulfonyl)benzamide
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Overview
Description
N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that features a unique combination of indole, morpholine, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the introduction of the thioethyl group. The final step involves the coupling of the morpholinosulfonyl benzamide moiety under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-4-(morpholinosulfonyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets. The indole moiety can interact with biological receptors, while the morpholinosulfonyl group may enhance its solubility and bioavailability. The compound may modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-indol-3-yl)ethyl)benzamide
- 2-(1-ethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide
- N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide
Uniqueness
N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-4-(morpholinosulfonyl)benzamide is unique due to the presence of the thioethyl and morpholinosulfonyl groups, which confer distinct chemical and biological properties. These groups may enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-16-21(19-4-2-3-5-20(19)24-16)30-15-10-23-22(26)17-6-8-18(9-7-17)31(27,28)25-11-13-29-14-12-25/h2-9,24H,10-15H2,1H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDJHIVOKHXRAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)SCCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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